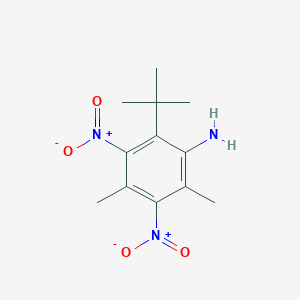
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is an organic compound with a complex structure It is a derivative of benzenamine, featuring tert-butyl, dimethyl, and dinitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- typically involves multiple steps. One common method includes the nitration of 2-(1,1-dimethylethyl)-4,6-dimethylbenzenamine. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Forms diamines.
Substitution: Results in halogenated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butylaniline: Lacks the nitro groups, making it less reactive.
4,6-Dimethyl-2-nitroaniline: Contains only one nitro group, resulting in different chemical properties.
2,4,6-Trinitroaniline: More reactive due to the presence of three nitro groups.
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (tert-butyl and dimethyl) and electron-withdrawing (nitro) groups creates a compound with versatile chemical behavior.
Propriétés
Numéro CAS |
107342-67-6 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
Clé InChI |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
SMILES canonique |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Key on ui other cas no. |
107342-67-6 |
Synonymes |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















